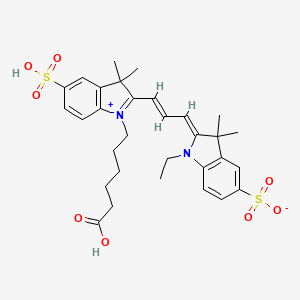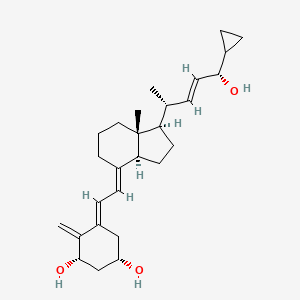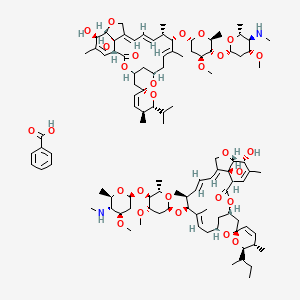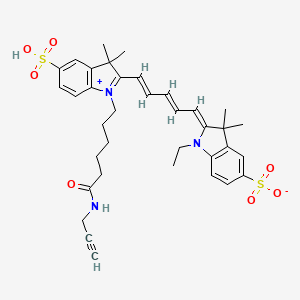
2-((1E,3E)-3-(1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
描述
2-((1E,3E)-3-(1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate is a useful research compound. Its molecular formula is C31H38N2O8S2 and its molecular weight is 630.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((1E,3E)-3-(1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1E,3E)-3-(1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Fluorescent Labeling in Biomolecular Studies
Sulfo-Cy3-acid, along with its close relative Cy3, has been widely used as a fluorescent tag for biomolecules in scientific research. Researchers employ these dyes to label proteins, nucleic acids, and other biological molecules. Specifically, they play a crucial role in studies related to protein-nucleic acid interactions and nucleic acid structure. The fluorescence properties of these dyes allow for sensitive detection and tracking of biomolecules within complex cellular environments .
Förster Resonance Energy Transfer (FRET) Studies
FRET is a powerful technique for measuring distances at the nanoscale. It relies on the assumption that the fluorescence properties of the probe (such as Sulfo-Cy3-acid) remain consistent regardless of the surrounding medium. While this assumption is not entirely accurate, cyanine dyes like Sulfo-Cy3-acid are commonly used in FRET experiments. Researchers use FRET to investigate the structure and dynamics of biopolymers, including DNA, RNA, and protein complexes .
Colorimetric Chemosensor for Metal Cations
Sulfo-Cy3-acid has been studied as a colorimetric chemosensor for metal cations. Its absorption and emission properties in the near-infrared (NIR) region make it suitable for detecting metal ions with biological and environmental relevance. By interacting with specific metal cations, this dye undergoes changes in color or fluorescence intensity, allowing for sensitive detection and quantification .
Rolling Circle Amplification (RCA) Assays
In molecular biology, RCA is a powerful technique for amplifying DNA or RNA sequences. Researchers have explored modified dUTPs (deoxyuridine triphosphates), including Sulfo-Cy3-dUTP, in RCA reactions. These modified nucleotides serve as fluorescent labels during the amplification process. By incorporating Sulfo-Cy3-acid-labeled dUTPs, scientists can visualize and quantify the amplified products. This application is particularly useful in genomics and diagnostics .
Cellular Imaging and Microscopy
Sulfo-Cy3-acid’s fluorescence properties make it an excellent choice for cellular imaging and microscopy. Researchers use it to visualize specific cellular structures, track protein localization, and study dynamic processes within living cells. Its compatibility with various imaging systems, including confocal microscopy and super-resolution techniques, enhances our understanding of cellular biology .
In Vivo Imaging and Small Animal Studies
In preclinical research, Sulfo-Cy3-acid finds applications in small animal imaging. By injecting labeled compounds into animal models, researchers can monitor disease progression, study pharmacokinetics, and evaluate drug delivery systems. The NIR emission of Sulfo-Cy3-acid allows for deep tissue penetration, making it suitable for non-invasive imaging studies .
作用机制
Target of Action
Sulfo-Cy3-acid, also known as (2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate, is primarily used as a fluorescent label for proteins and nucleic acids . It binds to these biological molecules, allowing them to be visualized and quantified in various biological and biochemical applications .
Mode of Action
The compound works by attaching itself to proteins and nucleic acids, thereby enabling their detection. It is incorporated into these molecules through chemical reactions involving the sulfonyl substituent in the aromatic ring . The attachment of the dye to the target molecules allows them to be visualized under specific light conditions due to the dye’s fluorescence properties .
Biochemical Pathways
Sulfo-Cy3-acid does not directly participate in any specific biochemical pathways. Instead, it serves as a tool for studying these pathways. By labeling proteins and nucleic acids, it allows researchers to track these molecules’ movements and interactions, providing insights into the biochemical pathways in which they are involved .
Pharmacokinetics
It has been shown that the dye demonstrates high incorporation effectiveness, with an estimated 4-9 labels per 1000 nucleotides . This suggests that it can efficiently bind to its target molecules in a laboratory setting.
Result of Action
The primary result of Sulfo-Cy3-acid’s action is the successful labeling of proteins and nucleic acids. This labeling allows these molecules to be visualized under fluorescence microscopy or detected in fluorescence-based assays . The compound’s fluorescence properties, with an excitation wavelength (λex) of 554 nm and an emission wavelength (λem) of 568 nm , make it particularly useful for these applications.
Action Environment
The action of Sulfo-Cy3-acid is influenced by the environment in which it is used. In non-viscous aqueous solutions, the compound has been found to have relatively low fluorescence efficiency . Its solubility in water eliminates the need for organic solvents in assay buffers . Furthermore, the compound is stable and retains its fluorescence properties in a pH range of 3-10, making it suitable for use in a variety of biological applications .
属性
IUPAC Name |
(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O8S2/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNYBBRGPORVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100405 | |
| Record name | 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |
CAS RN |
146368-13-0 | |
| Record name | 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146368-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,2R,3S,5S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate](/img/structure/B8068815.png)

![2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B8068823.png)
![3-[4-(2-hydroxyphenyl)phenyl]-4,6-dioxo-7H-thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B8068831.png)


![1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B8068841.png)

![octasodium;3-[[(1R,5R,6R,10R,11R,15R,16R,20R,21R,25R,26R,30R,31R,35R,36R,40R,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51S,52S,53S,54S,55S,56S)-10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate](/img/structure/B8068856.png)
![(1R,2R,3R,6R,8S,9R,10R,13S,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one](/img/structure/B8068861.png)



